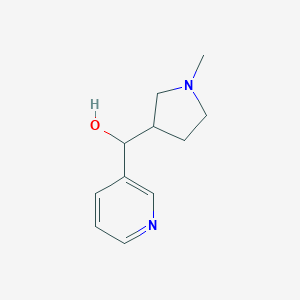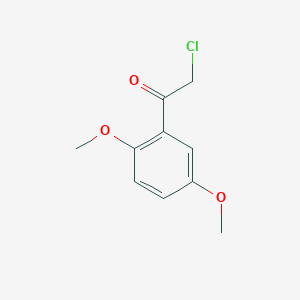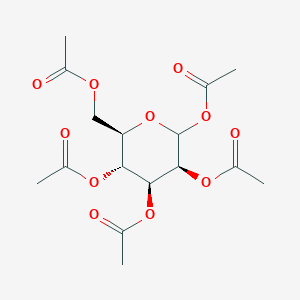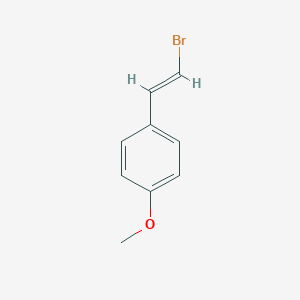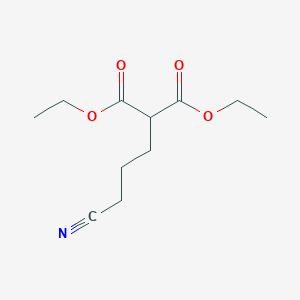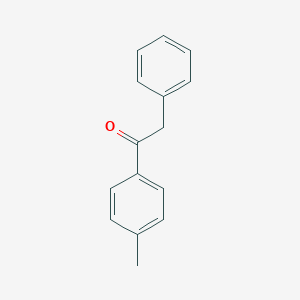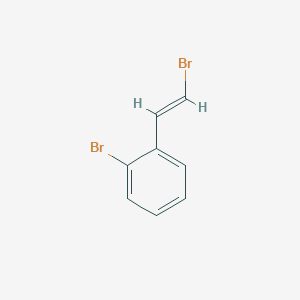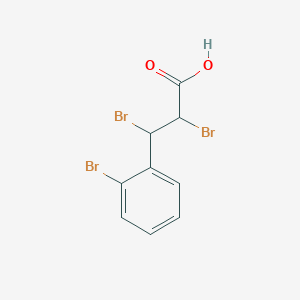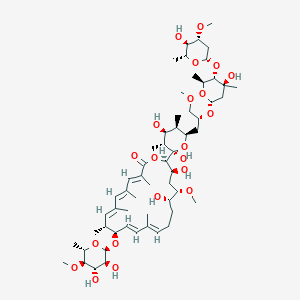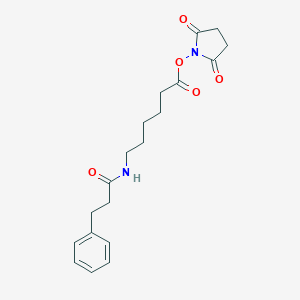
(2,5-Dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate
説明
Research in the field of organic synthesis often explores the development of novel compounds with potential applications in materials science, pharmaceuticals, and biochemistry. Compounds like “(2,5-Dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate” fall within this scope, with studies typically focusing on their synthesis, molecular structure, and various properties.
Synthesis Analysis
The synthesis of related compounds often involves intricate pathways that can include cyclization reactions, intramolecular interactions, and the use of specific catalysts to achieve desired molecular architectures. For example, the synthesis of some copper(II)-chelating (dialkylamino)pyridine amphiphiles was achieved through complex formation with Cu(II) ions, demonstrating esterolytic capacities under micellar conditions (Bhattacharya, Snehalatha, & George, 1998).
Molecular Structure Analysis
The analysis of molecular structure is pivotal in understanding the reactivity and properties of compounds. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are commonly employed. For instance, the molecular and crystal structures of certain pyridine-2,6-bis(oxazoline) derivatives were elucidated to assess their suitability as catalysts in enantioselective reactions, showcasing the importance of structural analysis in developing efficient catalysts (Desimoni, Faita, Guala, Laurenti, & Mella, 2005).
Chemical Reactions and Properties
Chemical reactivity and properties of such compounds can vary widely, depending on their molecular structure. Studies often explore how structural modifications impact reactivity towards various types of chemical reactions. For instance, the development of novel fluorescent cross-links derived from glycolaldehyde and glyoxal highlighted the role of structural elements in determining reactivity and potential applications in studying advanced glycation end products (Rau & Glomb, 2022).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and optical properties, are critical for the practical application of these compounds. Research often focuses on optimizing these properties for specific uses. For example, novel polyimides derived from aromatic diamine monomers showcased good solubility and thermal stability, indicating their potential in high-performance polymer applications (Guan, Wang, Song, Dang, Chen, Zhou, & Zhao, 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity with different reagents, stability under various conditions, and potential for forming derivatives, are essential for the development of new materials and pharmaceuticals. Studies exploring the synthesis of hexahydroazocino[4,3-b]indoles and related compounds provide insights into the chemical versatility and potential applications of these molecules (Street, Harris, Bishop, Heatley, Beddoes, Mills, & Joule, 1987).
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c22-16(11-10-15-7-3-1-4-8-15)20-14-6-2-5-9-19(25)26-21-17(23)12-13-18(21)24/h1,3-4,7-8H,2,5-6,9-14H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMHGRWWBXTZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398831 | |
| Record name | (2,5-dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate | |
CAS RN |
334616-48-7 | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl 6-[(1-oxo-3-phenylpropyl)amino]hexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=334616-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

